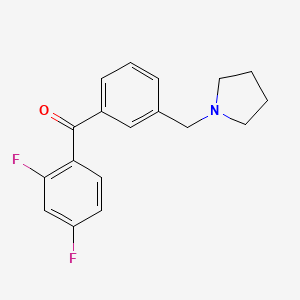

2,4-Difluoro-3'-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFDKXHJSHEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643222 | |

| Record name | (2,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-86-0 | |

| Record name | (2,4-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 3’-pyrrolidinomethyl benzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2,4-Difluoro-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2,4-difluoro-3'-pyrrolidinomethyl benzophenone exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, particularly with breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 Values :

- MCF-7: Approximately 22.54 µM

- A549: Approximately 5.08 µM

- IC50 Values :

- Mechanism of Action : The compound likely exerts its anticancer effects through enzyme inhibition and receptor modulation, impacting metabolic pathways and cellular signaling.

2. Antimicrobial Properties

- Preliminary studies suggest that this compound possesses antimicrobial activity, inhibiting the growth of several bacterial strains. This property positions it as a candidate for further exploration in antibiotic development.

3. Biological Research

- The compound can serve as a probe in biological studies to investigate enzyme interactions and receptor binding mechanisms. Understanding these interactions may lead to the development of new therapeutic agents.

Case Studies

1. Anticancer Efficacy Study

- A study evaluated the antiproliferative activity of synthesized derivatives of 2,4-difluoro-3'-pyrrolidinomethyl benzophenone against multiple cancer cell lines. Some derivatives exhibited enhanced potency compared to the parent compound, indicating structure-activity relationships that could inform future drug design.

2. Mechanistic Insights

- Molecular docking studies have been conducted to elucidate the binding interactions of the compound with target proteins. These insights reveal potential binding sites that may be exploited for therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Difluorobenzophenone

- 3’-Pyrrolidinomethyl benzophenone

- 2,4-Dichloro-3’-pyrrolidinomethyl benzophenone

Uniqueness

2,4-Difluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both fluorine atoms and the pyrrolidinomethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2,4-Difluoro-3'-pyrrolidinomethyl benzophenone (DFPB) is a synthetic compound with the molecular formula C18H17F2NO and a molecular weight of 301.3 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and material science. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

Synthesis of 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone

DFPB is typically synthesized through the reaction of 2,4-difluorobenzoyl chloride with 3’-pyrrolidinomethyl benzene in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to ensure high yield and purity. Table 1 summarizes the synthetic route and conditions.

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2,4-Difluorobenzoyl chloride | Reaction with triethylamine |

| 2 | 3’-Pyrrolidinomethyl benzene | Anhydrous conditions |

| 3 | Base (triethylamine) | Controlled temperature |

The biological activity of DFPB is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activity or bind to receptors, influencing various biochemical pathways. The presence of fluorine atoms and the pyrrolidinomethyl group enhances its interaction potential, making it a valuable compound for therapeutic applications.

Anticancer Properties

Research has indicated that DFPB exhibits significant anticancer activity. In vitro studies have shown that DFPB can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that DFPB reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

DFPB has also been investigated for its anti-inflammatory properties. A study involving RAW 264.7 macrophage-like cells showed that DFPB could significantly reduce the production of pro-inflammatory cytokines when stimulated with lipopolysaccharide (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study published in Cancer Letters reported that DFPB inhibited tumor growth in xenograft models by targeting specific oncogenic pathways. The compound was found to downregulate key proteins involved in cell cycle progression and survival.

- Anti-inflammatory Mechanisms : Another research article highlighted DFPB's ability to suppress COX-2 and iNOS expression in LPS-stimulated macrophages, which are crucial mediators in inflammatory responses. The results indicated a dose-dependent reduction in these markers, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

DFPB's unique structure allows it to exhibit distinct biological activities compared to similar compounds such as 2,4-difluorobenzophenone and other pyrrolidinomethyl derivatives. Table 2 compares the biological activities of these compounds.

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 2,4-Difluorobenzophenone | Moderate | Low |

| 3’-Pyrrolidinomethyl benzophenone | Low | Moderate |

| 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone | High | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing a benzophenone core with fluorine and pyrrolidinomethyl groups. For analogs, chlorinated derivatives are synthesized via Friedel-Crafts acylation followed by nucleophilic substitution (e.g., replacing chlorine with pyrrolidine) . For fluorinated versions, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Optimization includes adjusting reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents to maximize yield (>80%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC-UV/RI with C18 columns (acetonitrile/water mobile phase) to assess purity (>98%).

- LogP and PSA calculations (e.g., using ACD/Labs software) to predict physicochemical properties .

Q. What are the primary research applications of 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone in organic chemistry?

- Methodological Answer : The compound serves as:

- A photoinitiator in UV-curable polymers, where its benzophenone core absorbs light (λ~300 nm) to generate radicals for polymerization .

- A building block for synthesizing fluorinated ligands in catalysis, leveraging the pyrrolidine group’s coordination potential .

- A reference standard in pharmaceutical testing to validate analytical methods (e.g., HPLC retention time matching) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The fluorine atoms at positions 2 and 4 activate the benzophenone core for NAS by polarizing the aromatic ring. For example, in reactions with amines, the para-fluorine withdraws electron density, directing nucleophiles to the meta position. Kinetic studies (e.g., using Hammett plots) show that fluorine substituents reduce activation energy by ~15% compared to non-fluorinated analogs. Solvent effects (e.g., DMSO vs. toluene) further modulate reaction rates .

Q. What strategies can resolve contradictory data regarding the biological activity of 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone in cellular assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type variability, solvent toxicity). To address this:

- Perform dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects.

- Use reference standards (e.g., 3,4-difluorobenzophenone) to normalize data .

- Validate results with orthogonal assays (e.g., Western blotting for protein markers in autophagy studies) .

Q. How can computational chemistry predict interaction mechanisms between 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to model binding to targets like cytochrome P450 or GPCRs, using PubChem-derived 3D structures .

- QSAR models to correlate substituent effects (e.g., fluorine position) with bioactivity. Training datasets can include IC₅₀ values from kinase inhibition assays .

- MD simulations (GROMACS) to study stability of ligand-protein complexes over 100-ns trajectories .

Q. What safety precautions are recommended when handling 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.